molecular formula C13H20BN3O2 B594226 N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218789-33-3

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B594226
CAS RN: 1218789-33-3
M. Wt: 261.132
InChI Key: QNCUDGRKLRQDMW-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound. It is an important boronic acid derivative . The empirical formula of this compound is C13H19BN2O2 .


Synthesis Analysis

This compound can be obtained by a five-step substitution reaction . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The single crystal structure of the compound was determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The compound plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.11 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organic Synthesis

This compound is a valuable building block in organic synthesis. It is particularly useful in the Suzuki-Miyaura coupling , a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The boronic ester moiety of the compound allows for the creation of new bonds with various organic fragments, facilitating the synthesis of complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, the compound serves as an intermediate in the synthesis of various drug molecules. Its ability to undergo transformations into a broad range of functional groups makes it an essential component in the development of new medications .

Agrochemical Development

The boronic ester is used in the development of agrochemicals. Its reactivity can be harnessed to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .

Dyestuff Production

In the production of dyestuffs, this compound is utilized as an intermediate. It helps in the synthesis of colorants used in various industries, including textiles and inks .

Material Science

The compound’s boronic ester group is instrumental in material science, where it is used to modify the surface properties of materials or create new polymeric structures with specific characteristics .

Catalysis

It finds application in catalysis, particularly in reactions that require the formation or breaking of carbon-boron bonds. Its stability and reactivity make it a suitable agent for catalytic processes .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent to detect or quantify other substances. Its specific reactivity patterns enable it to be used in various analytical techniques .

Environmental Science

Lastly, in environmental science, the compound can be applied in the study of pollutant degradation or the synthesis of environmentally friendly materials. Its versatility in chemical reactions makes it a valuable tool for environmental remediation efforts .

properties

IUPAC Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-15-11(16-8-9)17-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUDGRKLRQDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675244
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

1218789-33-3
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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